

Spectroscopic Profile of 2,2,3,3,4,4-Hexamethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,3,3,4,4-Hexamethylpentane

Cat. No.: B14608969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,2,3,3,4,4-hexamethylpentane**. Due to the highly specific nature of this highly branched alkane, experimental spectra are not readily available in public databases. Therefore, this document presents predicted data based on established principles of mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, alongside detailed, adaptable experimental protocols for acquiring such data.

Chemical Structure and Properties

2,2,3,3,4,4-Hexamethylpentane is a highly branched acyclic alkane with the chemical formula $C_{11}H_{24}$ and a molecular weight of 156.31 g/mol. [1][2] Its structure consists of a five-carbon pentane chain with six methyl groups attached to the second, third, and fourth carbon atoms. This high degree of branching significantly influences its spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,2,3,3,4,4-hexamethylpentane**. These predictions are based on the analysis of similar branched alkane structures and established spectroscopic principles.

Mass Spectrometry

Table 1: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Relative Abundance	Assignment
156	Very Low / Absent	$[M]^+$ (Molecular Ion)
141	Low	$[M-CH_3]^+$
99	Moderate	$[M-C_4H_9]^+$ (Loss of a tert-butyl group)
57	High	$[C_4H_9]^+$ (tert-butyl cation) - Likely Base Peak
43	Moderate	$[C_3H_7]^+$ (isopropyl cation)
41	Moderate	$[C_3H_5]^+$ (allyl cation)
29	Low	$[C_2H_5]^+$ (ethyl cation)

Note: The molecular ion peak for highly branched alkanes is often weak or absent due to the high propensity for fragmentation at the branching points. The most stable carbocations, such as the tert-butyl cation, are expected to be the most abundant fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.0 - 1.2	Singlet	18H	Two terminal tert-butyl groups (C1 and C5 methyl protons)
~1.2 - 1.4	Singlet	6H	Two methyl groups on the central quaternary carbon (C3 methyl protons)

Note: Due to the high symmetry of the molecule and the absence of adjacent protons, all methyl groups are expected to appear as singlets. The slight difference in chemical shift is predicted based on the electronic environment of the different methyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~30 - 35	Quaternary Carbon (C2, C4)
~35 - 40	Quaternary Carbon (C3)
~30 - 35	Methyl Carbons (attached to C2, C4)
~25 - 30	Methyl Carbons (attached to C3)

Note: Due to the symmetry of the molecule, only four distinct carbon signals are expected. The chemical shifts are predicted based on typical values for quaternary and methyl carbons in branched alkanes.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2850	Strong	C-H stretch (sp ³ hybridized carbons)
1470 - 1450	Medium	C-H bend (scissoring)
1390 - 1365	Medium-Strong	C-H bend (umbrella mode of methyl groups, potentially split due to tert-butyl groups)

Note: The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These protocols can be adapted by researchers based on the specific instrumentation available.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of **2,2,3,3,4,4-hexamethylpentane**, identifying the molecular ion and characteristic fragment ions.

Methodology:

- **Sample Introduction:** Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For GC-MS, a dilute solution in a volatile solvent like hexane is prepared.
- **Ionization:** Utilize electron ionization (EI) with a standard electron energy of 70 eV.
- **Mass Analysis:** Scan a mass range of m/z 15 to 200 to ensure detection of the molecular ion and all relevant fragments.
- **Data Acquisition:** Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
- **Data Analysis:** Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the structure of a highly branched alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon environments in the molecule.

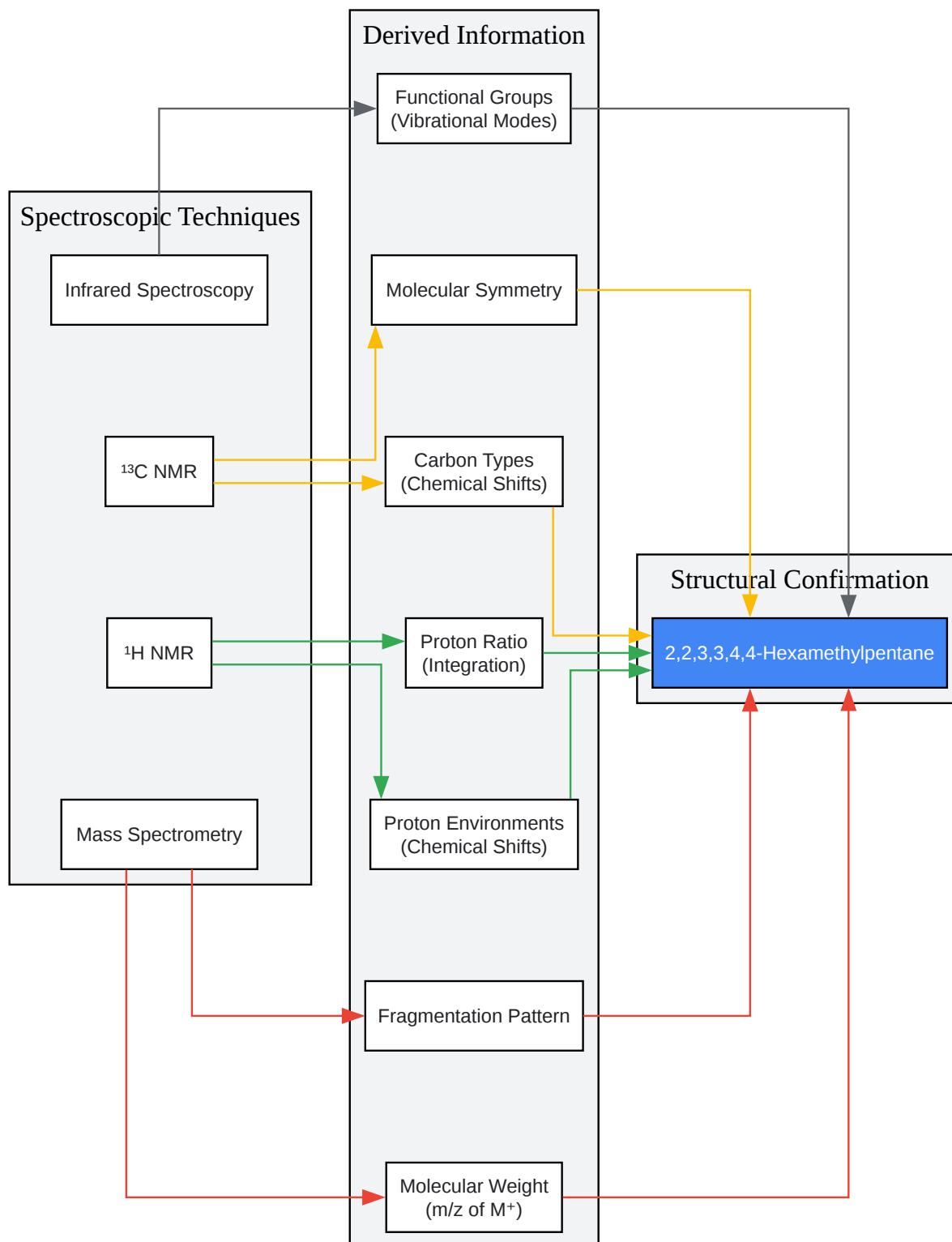
Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,2,3,3,4,4-hexamethylpentane** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Tune and shim the instrument to achieve optimal magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Process the spectrum with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals to determine the relative proton ratios.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
 - Process and reference the spectrum similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify the characteristic C-H stretching and bending vibrations.


Methodology:

- Sample Preparation: As **2,2,3,3,4,4-hexamethylpentane** is a liquid at room temperature, it can be analyzed as a neat liquid.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder (e.g., salt plates or ATR crystal).

- Place a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of **2,2,3,3,4,4-hexamethylpentane**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **2,2,3,3,4,4-hexamethylpentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2,2,3,3,4,4-Hexamethylpentane | C11H24 | CID 13031516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,2,3,3,4,4-Hexamethylpentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14608969#spectroscopic-data-for-2-2-3-3-4-4-hexamethylpentane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

